

# Technical Guide: Spectroscopic and Synthetic Overview of Benzyl 4-oxopiperidine-1-carboxylate

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## Compound of Interest

Compound Name: *Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate*

Cat. No.: *B1356190*

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Disclaimer: This technical guide provides spectroscopic data and a general synthetic protocol for Benzyl 4-oxopiperidine-1-carboxylate. The requested data for **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate** could not be located in the available scientific literature, suggesting it is not a widely synthesized or characterized compound. The information presented herein for a structurally related analogue is intended to serve as a representative example for researchers, scientists, and drug development professionals.

## Introduction

Benzyl 4-oxopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The piperidone core is a common scaffold in a variety of biologically active molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom provides stability and allows for selective deprotection under specific conditions, making it a versatile intermediate for the synthesis of more complex molecules. This guide details the available spectroscopic data and a general experimental protocol for its synthesis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl 4-oxopiperidine-1-carboxylate.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.29	m	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
5.16	s	2H	Benzylic protons ( $\text{CH}_2$ )
3.73	t, J=6.2 Hz	4H	Piperidine protons (H-2, H-6)
2.50	t, J=6.2 Hz	4H	Piperidine protons (H-3, H-5)

Solvent:  $\text{CDCl}_3$ . Data is representative and may vary slightly based on experimental conditions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
206.8	C=O (Ketone)
154.9	C=O (Carbamate)
136.4	Aromatic C (quaternary)
128.5	Aromatic CH
128.1	Aromatic CH
127.9	Aromatic CH
67.5	Benzylic $\text{CH}_2$
44.9	Piperidine C-2, C-6
40.7	Piperidine C-3, C-5

Solvent:  $\text{CDCl}_3$ . Data is representative and may vary slightly based on experimental conditions.

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Interpretation
~1730	C=O stretch (Carbamate)
~1715	C=O stretch (Ketone)
~1230	C-N stretch
~700-800	Aromatic C-H bend

Sample preparation: Neat or as a thin film.

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
233.1	[M] <sup>+</sup> (Molecular Ion)
91.0	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Ionization method: Electron Ionization (EI).

## Experimental Protocol: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

A general method for the synthesis of Benzyl 4-oxopiperidine-1-carboxylate involves the N-protection of 4-piperidone.

Materials:

- 4-Piperidone hydrochloride monohydrate
- Benzyl chloroformate
- Sodium carbonate
- Dichloromethane (DCM)

- Water
- Brine
- Anhydrous magnesium sulfate

#### Procedure:

- A solution of sodium carbonate in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- 4-Piperidone hydrochloride monohydrate is added to the stirred solution.
- Benzyl chloroformate is dissolved in dichloromethane and added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

## Visualizations

### Chemical Structure



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